molecular formula C10H13N5O4 B13047575 (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13047575
M. Wt: 267.24 g/mol
InChI Key: SABIQMDOHYSUND-XDTPYFJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-F][1,2,4]triazin ring system, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique imidazo[2,1-F][1,2,4]triazin ring system, which imparts distinct biological activity and potential therapeutic applications. This structural feature is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(3R,4S,5R)-2-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-9-10-12-1-4(15(10)14-3-13-9)8-7(18)6(17)5(2-16)19-8/h1,3,5-8,16-18H,2H2,(H2,11,13,14)/t5-,6-,7-,8?/m1/s1

InChI Key

SABIQMDOHYSUND-XDTPYFJJSA-N

Isomeric SMILES

C1=C(N2C(=N1)C(=NC=N2)N)C3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.